

# biological evaluation of novel "5,5dimethyltetrahydrofuran-3-ol" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5,5-dimethyltetrahydrofuran-3-ol

Cat. No.: B1294789

Get Quote

# A Comparative Guide to Novel Tetrahydrofuran-Based HIV-1 Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of novel tetrahydrofuran derivatives as HIV-1 protease inhibitors, with a focus on analogs of the FDA-approved drug Darunavir (DRV). The data presented is compiled from recent research and highlights key structure-activity relationships and comparative potencies.

### Introduction

The tetrahydrofuran (THF) moiety, particularly the bis-THF ligand, is a cornerstone in the design of potent HIV-1 protease inhibitors.[1][2] Darunavir, a highly successful antiretroviral drug, features a prominent bis-THF group that forms strong hydrogen bonding interactions with the main-chain atoms of the HIV-1 protease active site.[2][3] This interaction is crucial for the high potency and high genetic barrier to resistance of DRV.[3] Researchers have continued to explore modifications of the bis-THF scaffold to further enhance binding affinity, improve resistance profiles, and optimize pharmacokinetic properties. This guide compares several novel derivatives and their performance against wild-type and resistant HIV-1 strains.

## **Comparative Biological Activity**



The following tables summarize the in vitro biological activity of various tetrahydrofuran-based HIV-1 protease inhibitors. The data is presented to allow for a direct comparison of the potency of these compounds.

Table 1: Enzyme Inhibitory and Antiviral Activity of C4-Substituted Bis-THF Analogs

| Compound     | R         | Ki (pM) | IC50 (nM) |
|--------------|-----------|---------|-----------|
| 13 (TMC-126) | Н         | 14      | 1.4       |
| 14           | (R)-OCH3  | 2.9     | 2.4       |
| 15           | (S)-OCH3  | 35      | 55        |
| 16           | (R)-CH2Ph | 73      | -         |
| 17           | (S)-CH2Ph | 300     | -         |

Data sourced from Ghosh et al.[1]

Table 2: Comparative Activity of Hybrid HIV-1 Protease Inhibitors

| Compound        | Wild-Type Ki (nM) | I50V/A71V Ki (nM) | I84V Ki (nM)  |
|-----------------|-------------------|-------------------|---------------|
| Darunavir (DRV) | 0.008 ± 0.001     | 0.027 ± 0.006     | 0.021 ± 0.002 |
| Lopinavir (LPV) | 0.010 ± 0.001     | 0.062 ± 0.006     | 0.23 ± 0.02   |
| 12a             | 0.038 ± 0.004     | 0.20 ± 0.02       | 0.81 ± 0.06   |
| 15a             | 0.040 ± 0.004     | 0.051 ± 0.006     | 0.86 ± 0.09   |

Data sourced from Nalam et al.[3]

Table 3: HIV-1 Protease Inhibitory Activity of Novel Darunavir Analogs



| Compound        | Wild-Type HIV-1 PR Ki (nM) |
|-----------------|----------------------------|
| Darunavir (DRV) | 1.87                       |
| 5aa             | 1.54                       |
| 5ac             | 0.31                       |
| 5ad             | 0.71                       |
| 5ae             | 0.28                       |
| 5af             | 1.11                       |

Data sourced from Rehman et al.[4][5]

## Structure-Activity Relationships and Key Insights

The data reveals several key trends in the structure-activity relationship (SAR) of these bis-THF derivatives:

- Stereochemistry is Critical: As seen in Table 1, the stereochemistry of substituents on the bis-THF ring has a profound impact on activity. For instance, the (R)-methoxy substituted analog 14 is significantly more potent than its (S)-epimer 15.[1]
- Substituent Effects: The nature of the substituent on the bis-THF ring influences potency.
   Small, hydrogen-bond accepting groups like methoxy appear to be more favorable than bulky benzyl groups.[1]
- Hybrid Inhibitor Design: Hybrid inhibitors incorporating the bis-THF moiety from darunavir into a lopinavir-like scaffold have shown promising, albeit slightly reduced, activity compared to the parent drugs against wild-type protease. However, their activity against some resistant strains is notable.[3]
- P1' and P2' Modifications: Modifications at the P1' and P2' positions of darunavir can lead to analogs with superior inhibitory activity against wild-type HIV-1 protease. For example, compounds 5ac and 5ae demonstrated significantly lower Ki values than darunavir itself.[4]
   [5]



# Mechanism of Action: The Role of the Bis-THF Ligand

The exceptional potency of darunavir and its analogs is largely attributed to the strong interactions between the bis-THF ligand and the backbone of the HIV-1 protease.[2][3] X-ray crystallography studies have revealed that the oxygen atoms of the bis-THF moiety form crucial hydrogen bonds with the amide nitrogens of Asp29 and Asp30 in the S2 subsite of the enzyme. [2][6] This "backbone binding" concept is a key strategy in overcoming drug resistance, as mutations in the active site are less likely to disrupt these fundamental backbone interactions. [6]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [biological evaluation of novel "5,5-dimethyltetrahydrofuran-3-ol" derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294789#biological-evaluation-of-novel-5-5-dimethyltetrahydrofuran-3-ol-derivatives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com